Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

説明

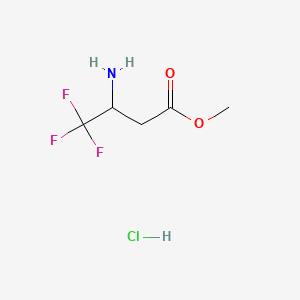

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a chemical compound with the molecular formula H2NCH(CF3)CH2CO2CH3 · HCl . It has a molecular weight of 207.58 . It appears as a white to tan solid, powder, or crystals .

Molecular Structure Analysis

The linear formula of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is H2NCH(CF3)CH2CO2CH3 · HCl . The structure conforms to the infrared spectrum, proton, carbon NMR, and fluorine NMR .Physical And Chemical Properties Analysis

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a solid with a melting point of 96-101 °C . It should be stored at a temperature of 2-8°C . The compound’s elemental analysis shows that it contains 27.1% to 30.7% carbon and 6.3% to 7.2% nitrogen .科学的研究の応用

Stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid, a related compound to Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (Pigza, Quach, & Molinski, 2009).

Development of efficient methods for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are promising scaffolds in the design of bioactive compounds, using 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters (Melnykov, Tkachuk, Grozav, Gillaizeau, & Sukach, 2019).

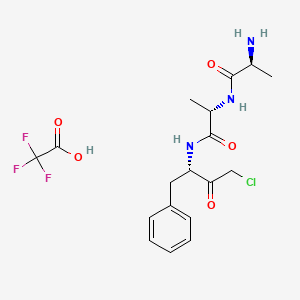

Synthesis of coumarin derivatives, such as (S)-4-((4-((3-amino-2-oxo-4-phenylbutoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-7 hydroxy-2H-chromen-2-one hydrochloride, for potential applications as sensors for fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solution (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).

Enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, closely related to Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, for the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives (Ayi, Guedj, & Septe, 1995).

Synthesis of methyl α-L-ristosaminide hydrochloride, which involves the conversion of related compounds to amino-3-trideoxy-α-L-ribopyranoside hydrochloride (Bongini, Cardillo, Orena, Sandri, & Tomasini, 1983).

Use in gas-liquid chromatography of trifluoroacetylated amino acid methyl esters, highlighting its relevance in analytical chemistry (Darbre & Islam, 1968).

Synthesis of amino acid methyl and benzylesters as their hydrochlorides or BF3-complexes, which is closely related to the chemical handling of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (Weber, 1976).

Safety and Hazards

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is classified as an eye irritant (Category 2A) and a respiratory sensitizer (Category 1) . It may cause serious eye irritation (H319) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

作用機序

Target of Action

The primary targets of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. Specific details about how these factors influence this compound are currently unknown .

特性

IUPAC Name |

methyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)2-3(9)5(6,7)8;/h3H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVHKPQCIBOZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660288 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169605-23-6 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol](/img/structure/B574167.png)

![2-{[4-(2-Methyl-2-propanyl)benzoyl]oxy}propanoic acid](/img/structure/B574171.png)

![1,2-Dihydrocyclobuta[b]quinoxaline](/img/structure/B574172.png)

![N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium tetrafluoroborate](/img/structure/B574181.png)